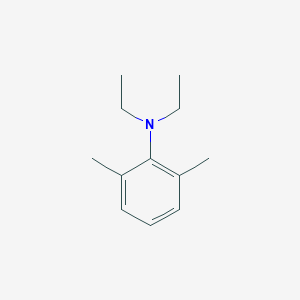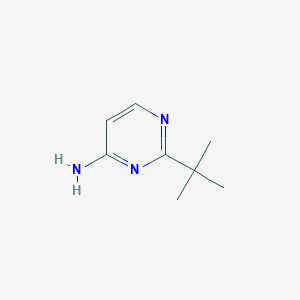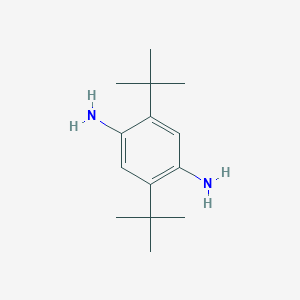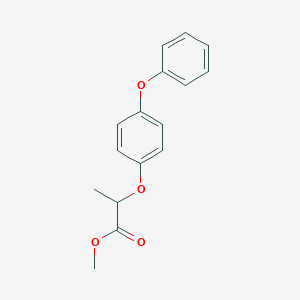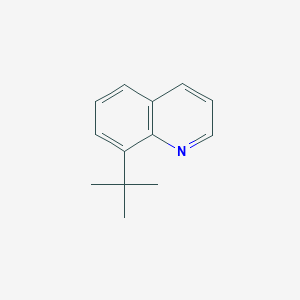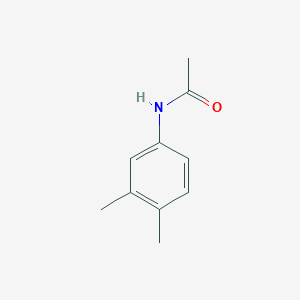
N-(3,4-Dimethylphenyl)acetamide
Descripción general
Descripción
“N-(3,4-Dimethylphenyl)acetamide” is an organic compound with the CAS Number: 2198-54-1 and a molecular weight of 163.22 . Its linear formula is C10H13NO .
Synthesis Analysis
While specific synthesis methods for “N-(3,4-Dimethylphenyl)acetamide” were not found, a related compound, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, was synthesized by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of “N-(3,4-Dimethylphenyl)acetamide” consists of a central carbon atom bonded to an amide group (NH2) and a 3,4-dimethylphenyl group .Physical And Chemical Properties Analysis
“N-(3,4-Dimethylphenyl)acetamide” is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” has been used in the field of crystallography for structural analysis. The conformation of the N—H bond in the title compound (34DMPA), C10H13NO, is syn to the 3-methyl substituent in the aromatic ring, in contrast to the anti conformation observed with respect to the 3-chloro substituent in N-(3,4-dichlorophenyl)acetamide (34DCPA). The asymmetric unit of the structure contains three molecules .
Methods of Application
The bond parameters in 34DMPA are similar to those in 34DCPA, N-(2,6-dimethyl-phenyl)acetamide, N-(3,5-dimethylphenyl)acetamide and other acetanilides. The molecules in 34DMPA are linked into infinite chains through N—H O hydrogen bonding .
Results or Outcomes
The study provided insights into the conformation of the N—H bond in the compound and its structural properties. The bond parameters in 34DMPA were found to be similar to those in other related compounds .
Oxidative Bromination and Iodination
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” has been used in the field of organic chemistry, specifically in the oxidative bromination and iodination of dimethylacetanilides .
Methods of Application
The oxidative bromination and iodination of the six dimethylacetanilides have been examined; whereas bromination of 2,4-dimethyl- and 2,6-dimethylacetanilides using potassium bromide, sodium tungstate and peracetic acid gave predominantly the 6- and 4-bromo compounds respectively, the 5- and 3-iodo compounds were obtained using hydrogen iodide and peracetic acid .
Results or Outcomes
The study showed that the oxidative bromination and iodination of dimethylacetanilides can be achieved using specific reagents. The orientation of substitution was established from the multiplicity of the aromatic 1H NMR signals and from nuclear Overhauser effect (nOe) experiments based on irradiation of the aromatic methyl, acetyl and amide N–H signals .
Organic Synthesis
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” is used in the field of organic synthesis. It is a reagent used in the synthesis of various organic compounds .
Methods of Application
The specific methods of application can vary depending on the target compound. Generally, it involves reaction conditions that facilitate the formation of new bonds involving the acetamide group .
Results or Outcomes
The use of “N-(3,4-Dimethylphenyl)acetamide” in organic synthesis contributes to the diversity and complexity of organic compounds. The specific results or outcomes can vary depending on the target compound .
Bromination
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” has been used in the bromination of dimethylacetanilides .
Methods of Application
In a 250 mL round bottom flask, “3,4-dimethylacetanilide” (1.47 g, 9.0 mmol) was dissolved in acetic acid (12.8 mL), then bromine (0.89 mL, 17.3 mmol) in acetic acid (3.18 mL) was added slowly over 10 minutes .
Results or Outcomes
The bromination resulted in the formation of 2-bromo-4,5-dimethylacetanilide. The product had a small amount of impurity as seen in the 1H NMR spectra .
Pharmaceutical Research
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” has been used in pharmaceutical research, specifically in the development of new drugs .
Methods of Application
The compound can be used as a building block in the synthesis of new drug molecules. The specific methods of application can vary depending on the target drug molecule .
Results or Outcomes
The use of “N-(3,4-Dimethylphenyl)acetamide” in pharmaceutical research contributes to the development of new drugs. The specific results or outcomes can vary depending on the target drug molecule .
Material Science
Summary of the Application
“N-(3,4-Dimethylphenyl)acetamide” is used in the field of material science. It is a reagent used in the synthesis of various materials .
Methods of Application
The specific methods of application can vary depending on the target material. Generally, it involves reaction conditions that facilitate the formation of new bonds involving the acetamide group .
Results or Outcomes
The use of “N-(3,4-Dimethylphenyl)acetamide” in material science contributes to the diversity and complexity of materials. The specific results or outcomes can vary depending on the target material .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIEEWQVAXCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176393 | |
| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)acetamide | |
CAS RN |
2198-54-1 | |
| Record name | N-(3,4-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-dimethylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4'-DIMETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7L6SEZ3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

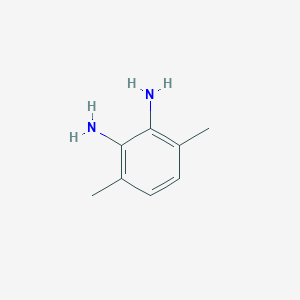
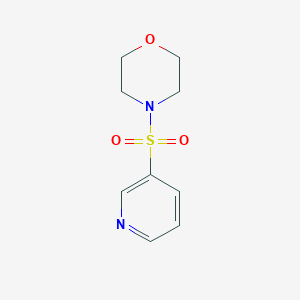
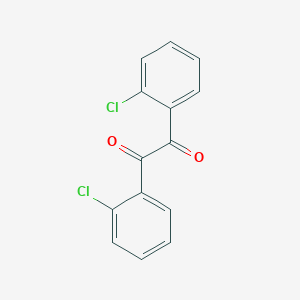
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)
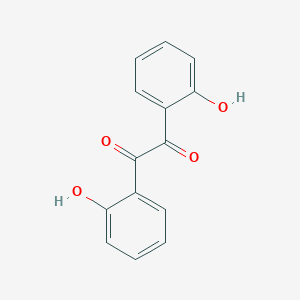
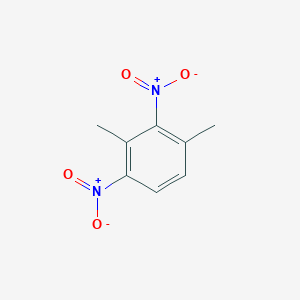

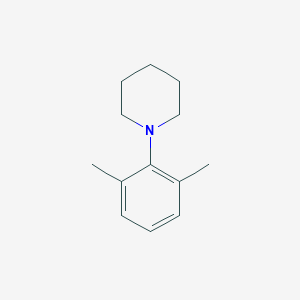
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
